molecular formula C18H15ClO3 B5879313 6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one

6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one

Cat. No.: B5879313
M. Wt: 314.8 g/mol
InChI Key: YZEWDRBFMLRBMT-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzaldehyde, and isopropanol.

    Formation of Intermediate: The initial step involves the condensation of 4-chlorophenol with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 6-chloro-4-phenyl-2H-chromen-2-one.

    Etherification: The intermediate is then subjected to etherification with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one: Lacks the chloro group at the 6-position.

    6-chloro-4-phenyl-2H-chromen-2-one: Lacks the propan-2-yloxy group at the 7-position.

    4-phenyl-2H-chromen-2-one: Lacks both the chloro group at the 6-position and the propan-2-yloxy group at the 7-position.

Uniqueness

6-chloro-4-phenyl-7-(propan-2-yloxy)-2H-chromen-2-one is unique due to the presence of both the chloro group at the 6-position and the propan-2-yloxy group at the 7-position. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-4-phenyl-7-propan-2-yloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11(2)21-17-10-16-14(8-15(17)19)13(9-18(20)22-16)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWDRBFMLRBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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